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Compound of Interest

Compound Name: Amisulpride N-oxide

Cat. No.: B602156

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride N-oxide is the primary metabolite and a known degradation product of the
atypical antipsychotic drug Amisulpride.[1] While Amisulpride is a potent antagonist of
dopamine D2/D3 and serotonin 5-HT7 receptors, its N-oxide metabolite is generally considered
to be pharmacologically inactive.[2] This document provides a detailed technical overview of
the chemical structure, properties, and relevant biological context of Amisulpride N-oxide,
intended for researchers and professionals in the field of drug development and pharmacology.

Chemical Structure and Properties

Amisulpride N-oxide is formed by the oxidation of the tertiary amine in the pyrrolidine ring of
Amisulpride. This conversion results in the formation of an N-oxide functional group.

Chemical Structure:

e IUPAC Name: 4-amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-
benzamide[1]

e CAS Number: 71676-01-2[1][3]

e Molecular Formula: C17H27N30sS[1][3]
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e SMILES: O=C(C1=C(OC)C=C(N)C(S(=0)(CC)=0)=C1)NCC2CCC[N+]2(CO)[O-][1]
Physicochemical Properties:

A comprehensive summary of the known and predicted physicochemical properties of
Amisulpride N-oxide and its parent compound, Amisulpride, is presented in Table 1. Direct
experimental data for some properties of Amisulpride N-oxide are limited; therefore, predicted
values are included where available.

Property Amisulpride N-oxide Amisulpride

Molecular Weight 385.48 g/mol [3] 369.48 g/mol [4]

Melting Point Data not available 126-127 °C[4]

Boiling Point Data not available Predicted: 558.9 + 50.0 °C[5]

N Slightly soluble in chloroform )
Solubility Insoluble in water[4]
and methanol[1]

_ Predicted: Lower than
pKa (basic) , _ 9.37[4]
Amisulpride

Predicted: Lower than
LogP ) ) 1.06[4]
Amisulpride

Pharmacology and Signaling Pathways
Amisulpride (Parent Compound)

Amisulpride exhibits a complex, dose-dependent pharmacology. It is a potent antagonist at
dopamine D2 and D3 receptors.[6] Additionally, it has been identified as a potent antagonist of
serotonin 5-HT7 and 5-HT2B receptors, which is thought to contribute to its antidepressant
effects.[7]

At low doses, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an
increase in dopamine release. At higher doses, it acts as a conventional postsynaptic D2/D3
receptor antagonist.[6]
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The signaling pathways for Amisulpride's action on dopamine D2 and serotonin 5-HT7
receptors are depicted below.

Click to download full resolution via product page

Signaling pathways of Amisulpride at D2 and 5-HT7 receptors.

Amisulpride N-oxide

Amisulpride N-oxide is reported to be pharmacologically inactive.[2] While direct receptor
binding studies for Amisulpride N-oxide are not readily available in the public domain, the
addition of the polar N-oxide group is expected to significantly alter the molecule's ability to
cross the blood-brain barrier and interact with central nervous system receptors. The increased
polarity would likely reduce its affinity for the hydrophobic binding pockets of dopamine and
serotonin receptors.

Experimental Protocols
Synthesis of Amisulpride N-oxide

A general protocol for the synthesis of tertiary amine N-oxides can be adapted for the
preparation of Amisulpride N-oxide from Amisulpride.
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Start:
Amisulpride in a suitable solvent
(e.g., methanol or dichloromethane)

l

Add oxidizing agent
(e.g., m-CPBA or H2032)
at0°C

;

Stir at room temperature

;

Monitor reaction progress by TLC

Reaction complete

Quench excess oxidant
(e.g., with sodium sulfite solution)

;

Extract with an organic solvent

;

Purify by column chromatography

l

End:
Amisulpride N-oxide

Click to download full resolution via product page

General workflow for the synthesis of Amisulpride N-oxide.

Detailed Methodology:
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 Dissolution: Dissolve Amisulpride in a suitable organic solvent such as methanol or
dichloromethane in a round-bottom flask.

o Oxidation: Cool the solution to 0 °C in an ice bath. Add a suitable oxidizing agent, such as
meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while stirring.

» Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

» Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the
starting material is consumed.

o Work-up: Upon completion, quench the excess oxidizing agent by adding a reducing agent,
such as a saturated aqueous solution of sodium sulfite.

o Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl
acetate).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel to obtain pure Amisulpride N-oxide.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for the analysis of Amisulpride N-oxide.
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i
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UV or Mass Spectrometer

i

Data Acquisition
and Analysis
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General workflow for HPLC analysis of Amisulpride N-oxide.

Typical HPLC Conditions:
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

» Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g.,
ammonium acetate or formate).

e Flow Rate: 1.0 mL/min.

o Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy) or
mass spectrometry (MS) for higher sensitivity and specificity.

Mass Spectrometry (MS):
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Mass spectrometry is a key technique for the identification and characterization of Amisulpride
N-oxide. The protonated molecule [M+H]* would have an m/z of 386.18. A characteristic
fragmentation pattern in MS/MS would be the neutral loss of an oxygen atom (-16 Da) or a
hydroxyl radical (-17 Da) from the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectroscopy can be used to confirm the structure of Amisulpride N-oxide.
The formation of the N-oxide will induce characteristic downfield shifts in the signals of the
protons and carbons adjacent to the nitrogen atom in the pyrrolidine ring compared to the
parent Amisulpride.[2][8][9]

Conclusion

Amisulpride N-oxide is a key metabolite of Amisulpride. While its parent compound has a
well-defined and potent pharmacological profile, the N-oxide derivative is considered inactive.
This is likely due to its increased polarity, which hinders its ability to interact with the target
receptors in the central nervous system. The information and protocols provided in this
document serve as a comprehensive guide for researchers and scientists involved in the study
of Amisulpride and its metabolites. Further research, particularly direct receptor binding assays,
would be beneficial to definitively confirm the pharmacological inactivity of Amisulpride N-
oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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